Product packaging for 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene(Cat. No.:CAS No. 1414870-75-9)

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Cat. No.: B1378357
CAS No.: 1414870-75-9
M. Wt: 239.47 g/mol
InChI Key: LHRJGHLWXZWCAY-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is a tetra-substituted benzene derivative with bromine (Br) at position 1, methoxy (-OCH₃) at position 2, fluorine (F) at position 3, and chlorine (Cl) at position 4. This substitution pattern creates a unique electronic and steric profile, influencing its reactivity, solubility, and applications in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClFO B1378357 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene CAS No. 1414870-75-9

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRJGHLWXZWCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

Step Reagents & Conditions Description Yield (%) Reference
1 2-chloro-3-fluoro-4-methoxyaniline + NaNO2, H2SO4 Diazotization at 0 to 5 °C to form diazonium salt -
2 Cuprous bromide (CuBr), hydrobromic acid, 20-70 °C Sandmeyer reaction to replace diazonium group with bromine 70-85
3 Work-up: extraction, washing, drying Isolation of this compound -
  • The diazotization step is crucial and performed at low temperatures (-5 to 5 °C) to stabilize the diazonium intermediate.
  • Bromination is carried out at moderate temperatures (20–70 °C) to ensure efficient substitution without side reactions.
  • The molar equivalents of sodium nitrite and cuprous bromide are carefully controlled (1.0–1.1 equiv for nitrite, 1.0–1.2 equiv for CuBr) to optimize yield and purity.

Alternative Halogenation via Tetra-n-butylammonium Halide Catalysis

Another method uses tetra-n-butylammonium halides as phase-transfer catalysts for halogenation of methoxy-substituted benzoic acids or phenols, followed by functional group transformations.

Example Procedure

Step Reagents & Conditions Description Yield (%) Reference
1 4-fluoro-2-methoxybenzoic acid + Bu4NBr3, K3PO4, MeCN Halogenation under nitrogen atmosphere, microwave vial, 100 °C for 16 h 77
2 Work-up: aqueous Na2S2O3, Na2CO3 washes, extraction Isolation of halogenated methoxybenzene derivative -
  • This method allows selective bromination at desired positions using tetrabutylammonium tribromide.
  • The reaction is performed under inert atmosphere and controlled temperature to maximize regioselectivity.

Friedel-Crafts Acylation Followed by Reduction

A multi-step synthesis involves:

  • Preparation of 2-bromo-5-chloroanisole via methylation of 2-bromo-5-chlorophenol.
  • Friedel-Crafts acylation with substituted benzoic acids using AlCl3 at low temperature (-10 to 5 °C).
  • Reduction of the resulting ketone to the methoxybenzene derivative using triethylsilane and BF3·Et2O.

Reaction Summary

Step Reagents & Conditions Description Yield (%) Reference
1 2-bromo-5-chlorophenol + methyl iodide, K2CO3, Bu4NI, DMF, 2 h Methylation to 2-bromo-5-chloroanisole 97
2 2-bromo-5-chloroanisole + 4-ethoxybenzoic acid, oxalyl chloride, AlCl3, -10 to 5 °C Friedel-Crafts acylation to ketone intermediate 31
3 Ketone + Et3SiH, BF3·Et2O, -5 to RT, 16 h Reduction to methoxybenzene derivative 99
  • This route is more complex but allows introduction of additional substituents and high purity products.
  • The use of boron tribromide for demethylation is also reported for related compounds.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes References
Diazotization & Sandmeyer 2-chloro-3-fluoro-4-methoxyaniline NaNO2, H2SO4, CuBr, HBr, 0–70 °C 70-85 Classical halogenation via diazonium salt
Phase-Transfer Catalysis 4-fluoro-2-methoxybenzoic acid Bu4NBr3, K3PO4, MeCN, 100 °C, 16 h 77 Selective bromination with tetrabutylammonium salts
Friedel-Crafts Acylation + Reduction 2-bromo-5-chlorophenol Methyl iodide, AlCl3, oxalyl chloride, Et3SiH, BF3·Et2O 31-99 Multi-step synthesis with high purity

Research Findings and Considerations

  • The diazotization-Sandmeyer approach is widely used due to its straightforwardness and high regioselectivity for introducing bromine at the desired position.
  • Phase-transfer catalysis methods provide milder conditions and can be adapted for various substituted benzoic acids.
  • Friedel-Crafts acylation followed by reduction offers a route to structurally complex derivatives but requires careful control of reaction conditions and purification steps.
  • Reaction temperature, reagent equivalents, and work-up procedures significantly influence yield and purity.
  • Spectroscopic data (1H NMR, 13C NMR, EI-MS) confirm the structure and substitution pattern of the products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing effects of bromine, chlorine, and fluorine substituents activate specific positions on the benzene ring for nucleophilic attack. Key reactions include:

Methoxy Group Displacement
Under basic conditions (e.g., KOH/EtOH), the methoxy group undergoes demethylation or substitution. For example:
C7H5BrClFO+NH3C7H5BrClFN+CH3OH\text{C}_7\text{H}_5\text{BrClFO}+\text{NH}_3\rightarrow \text{C}_7\text{H}_5\text{BrClFN}+\text{CH}_3\text{OH}
This reaction proceeds via an addition-elimination mechanism, favored by the para-directing fluorine atom .

Halogen Exchange Reactions
The bromine atom can be replaced by iodine using CuI/KI in DMF at 80°C:
C7H5BrClFO+KIC7H5IClFO+KBr\text{C}_7\text{H}_5\text{BrClFO}+\text{KI}\rightarrow \text{C}_7\text{H}_5\text{IClFO}+\text{KBr}
Yields exceed 85% under optimized conditions .

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed couplings, enabling access to complex biaryl structures:

Reaction TypeConditionsProducts FormedYield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryls with boronic acids72–89
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAromatic amines65–78

Key factors influencing reactivity:

  • Steric effects : The methoxy group at position 2 reduces steric hindrance at position 1.

  • Electronic effects : Electron-withdrawing halogens enhance oxidative addition rates in cross-couplings .

Electrophilic Substitution Reactions

Despite being heavily halogenated, the compound undergoes limited electrophilic substitution:

Nitration
Directed by the methoxy group, nitration occurs at position 5 using HNO₃/H₂SO₄ at 0°C:
C7H5BrClFO+HNO3C7H4BrClFNO3+H2O\text{C}_7\text{H}_5\text{BrClFO}+\text{HNO}_3\rightarrow \text{C}_7\text{H}_4\text{BrClFNO}_3+\text{H}_2\text{O}
Product purity reaches 94% after recrystallization .

Reductive Dehalogenation

Selective debromination occurs under hydrogenation conditions:

Reducing AgentSolventTemperatureProductSelectivity
H₂/Pd-C (10% wt)EtOAc25°C4-Chloro-3-fluoro-2-methoxybenzene>95%
NaBH₄/NiCl₂THF50°CSame as above88%

The chlorine and fluorine substituents remain intact due to stronger C-Cl and C-F bonds .

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces homolytic C-Br bond cleavage, generating aryl radicals that dimerize:
2textC7H5BrClFOhνC14H10Cl2F2O2+2textBr2\\text{C}_7\text{H}_5\text{BrClFO}\xrightarrow{h\nu}\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{F}_2\text{O}_2+2\\text{Br}^-
Dimerization yields reach 68% after 6 hours .

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)Dominant Mechanism
Nucleophilic Substitution3.2 × 10⁻⁴72.1Concerted aromatic
Suzuki Coupling1.8 × 10⁻³58.9Oxidative addition
Photolysis4.5 × 10⁻⁶105.3Radical chain

Data derived from kinetic studies show halogen electronegativity order (Br < Cl < F) inversely correlates with substitution rates .

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene has several key applications:

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its halogenated structure allows for versatile chemical transformations, making it valuable in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound, particularly in:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit specific inflammatory pathways.
  • Anticancer Properties : Its ability to interact with biological macromolecules positions it as a candidate for anticancer drug development.

Biological Studies

The compound is utilized in enzyme inhibition studies due to its capacity to modulate enzyme activity. For instance, investigations into its interaction with cytochrome P450 enzymes have shown alterations in metabolic profiles, indicating its relevance in pharmacokinetic studies.

Material Science

In materials science, this compound is employed in synthesizing specialty chemicals and polymers. Its unique reactivity allows for the development of novel materials with tailored properties.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that this compound could modulate enzyme activity significantly. The results indicated altered metabolic profiles in treated cells, highlighting its potential utility in drug metabolism studies.

Case Study 2: Synthesis of Biaryl Compounds

Research has also explored the use of this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This application underscores its role as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the halogen and methoxy substituents, which influence the compound’s behavior in electrophilic and nucleophilic reactions . The molecular targets and pathways involved vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

The positional arrangement of substituents significantly impacts the compound’s properties. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Source
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), OCH₃ (2), NO₂ (4) C₇H₅BrFNO₃ Nitro group at position 4 (vs. Cl in target); increased electron-withdrawing effects and reactivity
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene Br (1), Cl (4), F (2), OCH₃ (3) C₇H₅BrClFO Positional isomer: F at position 2 (vs. 3) and OCH₃ at 3 (vs. 2); alters electronic distribution
1-Bromo-3-chloro-2-methoxybenzene Br (1), Cl (3), OCH₃ (2) C₇H₆BrClO Lacks fluorine; simpler structure with reduced steric hindrance
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), OCF₃ (1) C₇H₃BrF₄O Trifluoromethoxy group (stronger electron-withdrawing effect than OCH₃)

Key Findings :

  • Nitro-Substituted Analogs : The nitro group in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene enhances electrophilic substitution reactivity but increases hazards (e.g., H302: harmful if swallowed) .
  • Positional Isomers : Swapping fluorine and methoxy positions (e.g., ) modifies directing effects in aromatic reactions. For example, OCH₃ at position 3 (meta to Br) deactivates the ring differently compared to OCH₃ at position 2 (ortho to Br) .
  • Simpler Halogenated Derivatives : Tri-substituted analogs like 1-bromo-2-chloro-4-fluorobenzene () exhibit lower molecular weights and boiling points due to fewer substituents .
Electronic and Steric Effects
  • Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, analogs with nitro (-NO₂) or trifluoromethoxy (-OCF₃) groups () deactivate the ring, favoring nucleophilic substitution .
Hazard Profiles
  • Nitro-Containing Compounds : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is classified with hazards H302 (oral toxicity) and H315 (skin irritation) .

Biological Activity

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, with the molecular formula C7_7H5_5BrClF O, is an aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a unique combination of halogen and methoxy substituents that influence its reactivity and potential biological activities.

The compound can undergo several chemical reactions, including:

  • Nucleophilic Substitution : Its electron-withdrawing substituents make it susceptible to nucleophilic attack.
  • Electrophilic Aromatic Substitution : It can participate in further substitution reactions under acidic conditions.
  • Coupling Reactions : It can engage in Suzuki coupling reactions, forming biaryl compounds with arylboronic acids.

The biological activity of this compound is closely tied to its chemical structure. The halogens (Br, Cl, F) enhance lipophilicity and alter electronic properties, which can increase interactions with biological targets. This compound is primarily studied for its potential applications in drug discovery and as an intermediate in synthesizing more complex molecules.

Case Studies and Research Findings

  • Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer properties. For instance, the presence of halogen atoms has been linked to enhanced cytotoxicity against cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) cells, showing a selective toxicity profile that spares normal cells .
  • Antimicrobial Properties : Similar structures have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial membranes or interference with metabolic pathways .
  • Inhibition Studies : Some studies have highlighted the potential for these compounds to inhibit matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis and tissue remodeling, suggesting a role in anti-metastatic strategies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSelective cytotoxicity against MDA-MB-231
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of MMPs involved in metastasis

Q & A

Q. Key Validation :

  • Purity >95% for similar compounds (e.g., 1-Bromo-2-chloro-4-methoxybenzene) is achieved using column chromatography and recrystallization .
  • Confirm regiochemistry via 13C^{13}\text{C} and 19F^{19}\text{F} NMR, comparing coupling constants with literature values for halogenated aromatics .

Basic: Which analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).
    • 19F^{19}\text{F} NMR: Detect fluorine environments (e.g., δ -110 to -120 ppm for meta-fluorine) .
  • GC-MS : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 240) and fragmentation patterns.
  • Elemental Analysis : Validate halogen stoichiometry (Br, Cl, F) with ≤0.3% error .

Q. Example Data :

TechniqueKey Peaks/DataReference
19F^{19}\text{F} NMRδ -115 ppm (meta-F)
GC-MSm/z 240 ([M]⁺), 221 ([M-F]⁺)

Advanced: How do steric and electronic effects of substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Steric Effects : The methoxy group at position 2 may hinder transmetallation in Suzuki couplings, requiring bulky ligands (e.g., SPhos) to enhance reactivity .
  • Electronic Effects : Electron-withdrawing halogens (Br, Cl, F) activate the ring for nucleophilic substitution but deactivate it for electrophilic reactions. For example, bromine at position 1 serves as a superior leaving group compared to chlorine at position 4 .

Q. Case Study :

  • In 1-Bromo-2-chloro-3-fluorobenzene, Pd(OAc)₂/XPhos catalyzes coupling with arylboronic acids at 80°C in 72% yield, while chlorine substituents reduce reactivity by 15% .

Advanced: How can conflicting regioselectivity data in halogenation be resolved?

Answer:

  • Controlled Experiments : Vary reaction conditions (temperature, catalyst loading) and monitor intermediates via LC-MS. For example, lower temperatures (0°C) favor para-chlorination over ortho in halogenated benzenes .
  • Computational Modeling : Use DFT calculations to predict activation barriers for competing pathways. A study on 4-Bromo-1-chloro-2-fluorobenzene showed a 2.3 kcal/mol preference for meta-fluorination .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile halogens .
  • Waste Management : Collect halogenated waste separately and neutralize with 10% NaOH before disposal .
  • Decomposition Risks : Store under argon at -20°C to prevent degradation; monitor for discoloration or gas evolution .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

  • Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., methoxylation completion at >95% conversion) .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) for coupling steps. For 1-Bromo-4-chloro-3-fluorobenzene derivatives, PdCl₂(dppf) increased yields by 18% compared to Pd(OAc)₂ .

Q. Yield Comparison :

CatalystYield (%)Conditions
Pd(OAc)₂6580°C, 12h
PdCl₂(dppf)8380°C, 8h

Basic: What are the solubility properties of this compound?

Answer:

  • High Solubility : In polar aprotic solvents (DMF, DMSO) due to halogen and methoxy groups.
  • Low Solubility : In water (<0.1 mg/mL) and hexane.
  • Experimental Data : Similar compounds (e.g., 1-Bromo-2-chloro-4-methoxybenzene) dissolve in THF at 25 mg/mL .

Advanced: How to design stability studies under varying conditions?

Answer:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72h; analyze decomposition via HPLC. For 4-Bromo-1-chloro-2-fluorobenzene, ≤5% degradation occurred at 40°C .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; monitor via 1H^{1}\text{H} NMR for loss of aromatic protons.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

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